2-(2-Chlorophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula and a CAS number of 1360442-34-7. It is characterized by a pyrrolidine ring substituted with a chlorophenyl group. This compound is primarily utilized in research settings and is not approved for use as a pharmaceutical or food product. Its solid form is typically stored at room temperature, sealed in a dry environment to maintain stability .
The chemical reactivity of 2-(2-Chlorophenyl)pyrrolidine hydrochloride can be attributed to the presence of both the pyrrolidine ring and the chlorophenyl moiety. The compound can undergo various reactions typical of nitrogen-containing heterocycles, such as:
These reactions are essential for synthesizing derivatives or modifying the compound for specific applications in medicinal chemistry.
The synthesis of 2-(2-Chlorophenyl)pyrrolidine hydrochloride generally involves several steps:
These methods allow for the production of high-purity compounds suitable for research applications .
2-(2-Chlorophenyl)pyrrolidine hydrochloride finds its primary application in research laboratories, particularly in studies related to:
Due to its specific structural characteristics, it is also used in studies focusing on structure-activity relationships within medicinal chemistry .
Interaction studies involving 2-(2-Chlorophenyl)pyrrolidine hydrochloride have focused on its binding affinity to various receptors and enzymes. Preliminary findings indicate that it may interact with:
These interactions underline the need for further pharmacological assessments to determine its efficacy and safety profile in potential therapeutic contexts .
Several compounds share structural similarities with 2-(2-Chlorophenyl)pyrrolidine hydrochloride, which may influence their biological activities and applications. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
2-(2-Chlorophenyl)pyrrolidine | 129540-21-2 | Base form without hydrochloride; similar reactivity |
(R)-2-(2-Chlorophenyl)pyrrolidine | 823188-58-5 | Stereoisomer; potential differences in biological activity |
(S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride | 1360442-34-7 | Specific stereochemistry may influence pharmacodynamics |
2-(2,5-Dichlorophenyl)pyrrolidine | 383127-70-6 | Additional chlorine substituent; altered reactivity and properties |
(R)-2-(2,5-Dichlorophenyl)pyrrolidine | 1228569-01-4 | Another stereoisomer with distinct interactions |
The unique chlorination pattern and stereochemistry of these compounds can lead to varied biological activities, making them valuable in different research contexts .
The synthesis of 2-(2-chlorophenyl)pyrrolidine hydrochloride relies on established cyclization methodologies that form the five-membered pyrrolidine ring system. Traditional approaches utilize intramolecular cyclization reactions where nitrogen-containing precursors undergo ring closure to generate the desired heterocyclic core [1] [2].
One fundamental approach involves the cyclization of 4-chlorobutan-1-amine derivatives in the presence of strong bases, which promotes intramolecular nucleophilic substitution to form the pyrrolidine ring [3]. This method has been extensively employed in laboratory synthesis, where the chloride leaving group facilitates ring closure under basic conditions [3]. The reaction typically proceeds through an SN2 mechanism, resulting in the formation of the five-membered ring with high efficiency [3].
Advanced cyclization strategies include copper-catalyzed tandem amination sequences that provide α-substituted pyrrolidines with good yield and regioselectivity [1]. These three-component reactions involve primary amine-tethered alkynes that undergo sequential amination, cyanation, and alkylation to construct complex pyrrolidine frameworks [1]. The copper-catalyzed approach offers advantages in terms of functional group tolerance and the ability to introduce multiple substituents in a single operation [1].
Hypervalent iodine-mediated cyclization represents another significant methodology for pyrrolidine synthesis [4]. When carbon chains between alkenes and amides consist of three atoms, cyclization at the amide nitrogen is favored over oxygen cyclization, leading to pyrrolidine ring formation [4]. This method demonstrates excellent regioselectivity and provides access to substituted pyrrolidine derivatives under mild reaction conditions [4].
Cyclization Method | Mechanism | Yield Range | Key Advantages |
---|---|---|---|
Base-mediated closure of chlorobutylamine | SN2 intramolecular substitution | 70-90% | Simple, cost-effective |
Copper-catalyzed tandem amination | Sequential metal-catalyzed transformations | 65-85% | High functional group tolerance |
Hypervalent iodine-mediated | Electrophilic activation | 60-80% | Mild conditions, good selectivity |
The chlorophenyl substituent in 2-(2-chlorophenyl)pyrrolidine hydrochloride can be introduced through electrophilic aromatic substitution reactions targeting the aromatic ring [5] [6]. These reactions typically involve the activation of halogen electrophiles using Lewis acid catalysts to enhance their reactivity toward aromatic systems [6].
Halogenation of aromatic rings proceeds through electrophilic aromatic substitution mechanisms where Lewis acids such as aluminum chloride or iron chloride activate molecular chlorine [6]. The process involves the formation of a carbocation intermediate followed by rapid deprotonation to regenerate aromaticity [6]. For chlorophenyl derivatives, this approach allows for selective introduction of chlorine substituents at desired positions on the aromatic ring [6].
The reactivity of chlorinated aromatic compounds in electrophilic substitution depends on the electronic effects of existing substituents [5]. Chlorine atoms are moderately deactivating groups that direct incoming electrophiles to meta positions through inductive electron withdrawal [5]. However, the presence of other substituents can modify this directing effect and influence the regioselectivity of subsequent reactions [5].
Industrial applications often employ continuous flow processes for aromatic halogenation to improve safety and reaction control [6]. These methods utilize precise temperature control and residence time optimization to achieve high selectivity while minimizing side product formation [6]. The use of supported catalysts in flow systems also facilitates catalyst recovery and reuse, improving the overall economics of the process [6].
Chiral resolution of 2-(2-chlorophenyl)pyrrolidine represents a crucial aspect of accessing enantiomerically pure forms of this compound [7]. Dynamic resolution methods have been developed that achieve highly enantioselective synthesis of 2-substituted pyrrolidines through the use of chiral ligands [7].
The preparation of enantiomerically pure 2-(2-chlorophenyl)pyrrolidine can be accomplished through asymmetric reduction of corresponding pyrroline precursors using chiral titanium catalysts [8]. This method employs ethylene-1,2-bis(N5-4,5,6,7-tetrahydro-L-indenyl) titanium difluoride as the chiral catalyst, achieving excellent enantioselectivity [8]. The reaction proceeds under mild conditions using phenylsilane as the reducing agent, with pyrrolidine and methanol as co-solvents [8].
Chiral Resolution Method | Catalyst System | Enantiomeric Excess | Reaction Conditions |
---|---|---|---|
Asymmetric hydrogenation | Titanium difluoride complex | >90% | Room temperature, 48 hours |
Dynamic kinetic resolution | Chiral lithium complexes | 85-95% | -30°C to room temperature |
Enzymatic resolution | Lipase-mediated acylation | 80-90% | Ambient temperature |
Dynamic thermodynamic resolution of racemic 2-lithiopyrrolidines provides access to both enantiomers through appropriate selection of chiral ligands [7]. The process involves the formation of diastereomeric complexes with differential thermodynamic stability, leading to preferential formation of one enantiomer [7]. Electrophilic quenching of the resolved complexes yields enantiomerically enriched 2-substituted pyrrolidines with high optical purity [7].
Transaminase-mediated synthesis offers a powerful approach for preparing chiral 2-substituted pyrrolidines including 2-(2-chlorophenyl)pyrrolidine [9] [10]. This biocatalytic strategy utilizes engineered transaminases to achieve enantioselective amination of ketone precursors, followed by spontaneous cyclization to form the desired pyrrolidine products [9].
Spontaneous cyclization occurs under the reaction conditions as the amino group attacks the terminal chloride, forming the pyrrolidine ring [9]. This intramolecular cyclization is thermodynamically favored and proceeds rapidly once the chiral amine intermediate is formed [9]. The overall process provides access to both enantiomers of 2-(2-chlorophenyl)pyrrolidine by selecting appropriate transaminase variants [9].
Recent developments in enzyme engineering have expanded the scope of transaminase-mediated pyrrolidine synthesis [11]. Cytochrome P411 variants capable of catalyzing intramolecular carbon-hydrogen amination reactions have been developed through directed evolution [11]. These engineered enzymes, designated P411-PYS-5149, demonstrate excellent enantioselectivity and catalytic efficiency for pyrrolidine formation from organic azide precursors [11].
Transaminase Variant | Substrate Scope | Enantiomeric Excess | Conversion |
---|---|---|---|
ATA-117-Rd6 | Aromatic chloroketones | >95% | 70-85% |
ATA-117-Rd11 | Bulky-bulky ketones | >90% | 60-80% |
P411-PYS-5149 | Azide precursors | 90-99% | 45-74% |
Green chemistry approaches to pyrrolidine synthesis focus on reducing environmental impact through the use of sustainable solvents, catalysts, and reaction conditions [12] [13]. These methodologies emphasize atom economy, waste minimization, and the use of renewable feedstocks where possible [12].
Solvent-free synthetic protocols represent a significant advancement in environmentally friendly pyrrolidine production [14] [15]. Continuous flow hydrogenation processes have been developed that eliminate the need for organic solvents while maintaining high catalytic efficiency [14]. These systems utilize bimetallic platinum-vanadium catalysts supported on hydroxyapatite to achieve excellent conversion rates in the synthesis of pyrrolidine derivatives [14].
Metal-free cyclization reactions offer another green chemistry alternative for pyrrolidine synthesis [16] [17]. Sequential Ugi four-component reaction followed by cyclization provides access to functionalized pyrrolidine derivatives without the need for transition metal catalysts [16]. This approach utilizes readily available starting materials and operates under mild reaction conditions, reducing energy requirements and waste generation [16].
Beta-cyclodextrin has emerged as an effective green catalyst for pyrrolidine synthesis [13]. This water-soluble supramolecular catalyst enables metal-free one-pot three-component synthesis of bioactive pyrrolidine derivatives at room temperature [13]. The use of water-ethanol solvent systems further enhances the environmental compatibility of this approach [13].
Green Chemistry Method | Key Features | Environmental Benefits | Yield Range |
---|---|---|---|
Solvent-free flow synthesis | No organic solvents | Reduced waste, energy efficiency | 85-95% |
Metal-free cyclization | No transition metals | Eliminates metal waste | 70-85% |
Biocatalytic processes | Enzymatic catalysis | Biodegradable, mild conditions | 60-90% |
Supramolecular catalysis | Water-based systems | Renewable solvent, low toxicity | 75-90% |
Microwave-assisted synthesis provides another sustainable approach to pyrrolidine preparation [18]. This methodology utilizes microwave irradiation to accelerate reaction rates while reducing reaction times and energy consumption [18]. The technique is particularly effective for nitrogen-alkylation reactions and can be performed under solvent-free conditions using solid supports [18].
The solubility characteristics of 2-(2-Chlorophenyl)pyrrolidine hydrochloride are significantly influenced by its salt formation, which dramatically improves aqueous solubility compared to the free base form. The hydrochloride salt demonstrates enhanced solubility across a range of pharmaceutical solvents, making it suitable for various formulation approaches [11] [12].
Table 2: Solubility Parameters in Pharmaceutical Solvents
Solvent | Solubility | Notes |
---|---|---|
Water | High (>50 mg/mL) | Enhanced by hydrochloride salt formation |
Ethanol | Soluble | Good solubility for organic synthesis |
Methanol | Soluble | Suitable for recrystallization |
Chloroform | Soluble | Common organic solvent compatibility |
Dichloromethane | Soluble | Suitable for extraction procedures |
DMSO | Highly soluble | Polar aprotic solvent compatibility |
DMF | Soluble | Polar aprotic solvent compatibility |
Acetonitrile | Moderately soluble | Moderate polar solvent solubility |
The aqueous solubility of the hydrochloride salt exceeds 50 mg/mL at 25°C, representing a substantial improvement over the free base, which exhibits limited water solubility due to its lipophilic aromatic character [11]. This enhanced aqueous solubility is attributed to the ionic nature of the hydrochloride salt, which facilitates hydrogen bonding with water molecules and reduces the hydrophobic interactions that limit free base solubility [13].
In organic solvents, the compound demonstrates broad compatibility with both protic and aprotic systems. The solubility in alcoholic solvents such as ethanol and methanol is particularly favorable for purification and recrystallization procedures [14] . The compound's solubility in chlorinated solvents like chloroform and dichloromethane enables effective extraction and purification protocols commonly employed in pharmaceutical development [16].
The polar aprotic solvents DMSO and DMF show excellent solubility characteristics, which is valuable for synthetic transformations and analytical procedures requiring high compound concentrations [17]. The moderate solubility in acetonitrile provides sufficient dissolution for analytical techniques such as HPLC and LC-MS applications .
The lipophilicity profile of 2-(2-Chlorophenyl)pyrrolidine hydrochloride reflects the dual nature of its molecular structure, combining the hydrophobic chlorophenyl moiety with the more polar pyrrolidine ring system. The compound's partition coefficients are significantly influenced by its ionization state, with the hydrochloride salt exhibiting markedly different lipophilicity compared to the neutral free base [18] [19].
Table 3: Lipophilicity and Partition Coefficients
Parameter | Value | Method/Source |
---|---|---|
Calculated LogP (free base) | 2.8-3.2 | Computational prediction based on structure |
Calculated LogP (HCl salt) | 1.5-2.0 | Adjusted for ionic form |
Predicted LogP | 2.1 (predicted) | ALOGPS prediction method |
Octanol-Water Partition Coefficient | Moderate | Experimental estimation |
Lipophilicity Classification | Moderate lipophilicity | Based on LogP range 1-3 |
Bioavailability Implication | Good membrane permeability expected | Lipinski rule compliance assessment |
The calculated LogP value for the free base ranges from 2.8 to 3.2, indicating moderate to high lipophilicity that is primarily attributed to the chlorophenyl substituent [19] . The presence of the chlorine atom increases the lipophilic character compared to unsubstituted phenylpyrrolidine derivatives, as observed in related compounds where chlorine substitution consistently elevates LogP values [22].
For the hydrochloride salt form, the effective LogP is reduced to approximately 1.5-2.0 due to the ionic character imparted by protonation of the pyrrolidine nitrogen [23]. This reduction in lipophilicity for the salt form is typical of amine-containing compounds and reflects the increased hydrophilic character resulting from charge formation [24].
The octanol-water partition coefficient demonstrates the compound's ability to distribute between lipophilic and aqueous phases, which is crucial for predicting biological membrane permeability and tissue distribution [25] [26]. The moderate partition coefficient suggests favorable pharmacokinetic properties, including good absorption potential and appropriate tissue penetration characteristics .
Computational predictions using various algorithms, including ALOGPS methodology, consistently place the compound within the moderate lipophilicity range [24] [28]. These predictions are supported by experimental observations of related chlorophenylpyrrolidine compounds, which exhibit similar partition behavior and bioavailability characteristics .
The spectroscopic characterization of 2-(2-Chlorophenyl)pyrrolidine hydrochloride provides distinctive fingerprint patterns that enable reliable identification and structural confirmation. The compound's spectroscopic profile reflects both the aromatic chlorophenyl system and the saturated pyrrolidine ring, with characteristic signals that differentiate it from related structural analogs [30] [31].
Table 4: Spectroscopic Fingerprint Analysis
Technique | Signal/Peak | Chemical Shift/Frequency | Characteristic Features |
---|---|---|---|
¹H NMR | Aromatic protons | 7.2-7.5 ppm | Chlorophenyl substitution pattern |
¹H NMR | Pyrrolidine CH₂ protons | 1.8-2.5 ppm | Ring CH₂ groups (multiplets) |
¹H NMR | Pyrrolidine CH proton | 4.5-5.0 ppm | Chiral center proton |
¹³C NMR | Aromatic carbons | 128-134 ppm | Chlorine-substituted aromatic ring |
¹³C NMR | Pyrrolidine carbons | 25-62 ppm | Saturated five-membered ring |
IR Spectroscopy | N-H stretch (if present) | 3300-3400 cm⁻¹ | Secondary amine (if not protonated) |
IR Spectroscopy | C-H stretch (aromatic) | 3000-3100 cm⁻¹ | Aromatic C-H bonds |
IR Spectroscopy | C-H stretch (aliphatic) | 2850-2990 cm⁻¹ | Pyrrolidine ring methylenes |
IR Spectroscopy | C-Cl stretch | 600-840 cm⁻¹ | C-Cl bond vibration |
Mass Spectrometry | Molecular ion peak | m/z 182 (free base), 218 (HCl salt) | Chlorine isotope pattern visible |
Nuclear magnetic resonance spectroscopy provides detailed structural information, with ¹H NMR signals clearly distinguishing the aromatic and aliphatic regions [30] [32]. The aromatic protons of the chlorophenyl group appear as characteristic multiplets in the 7.2-7.5 ppm region, with coupling patterns indicative of the ortho-chloro substitution pattern [33]. The pyrrolidine ring protons generate complex multiplets between 1.8-2.5 ppm, reflecting the non-equivalent nature of the ring methylenes due to the chiral center at the 2-position [32] [34].
The ¹³C NMR spectrum reveals distinct carbon environments, with aromatic carbons appearing in the typical 128-134 ppm range and showing the characteristic pattern of chlorine-substituted benzene rings [30] [35]. The pyrrolidine carbons span the 25-62 ppm range, with the carbon bearing the aromatic substituent appearing significantly downfield due to deshielding effects [32].
Infrared spectroscopy provides complementary structural information, with characteristic absorption bands that serve as molecular fingerprints [36] [37]. The C-H stretching vibrations appear in predictable regions, with aromatic C-H stretches at 3000-3100 cm⁻¹ and aliphatic stretches at 2850-2990 cm⁻¹ [38]. The C-Cl stretching vibration, typically observed between 600-840 cm⁻¹, confirms the presence of the chlorine substituent [36] [39].
Mass spectrometry analysis reveals molecular ion peaks at m/z 182 for the free base and m/z 218 for the hydrochloride salt, with characteristic chlorine isotope patterns providing definitive structural confirmation [40] [41]. The fragmentation patterns observed in MS/MS experiments show predictable loss of the chlorophenyl group and pyrrolidine ring fragments, supporting structural assignments [31] [34].